molecular formula C21H16BrN3O2S B11224117 (2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11224117
M. Wt: 454.3 g/mol
InChI Key: VROJDPNJWAGJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines a brominated chromene core with a thiazole and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the bromination of a chromene derivative, followed by the introduction of the thiazole ring through a cyclization reaction. The final step involves the formation of the imino group by reacting the intermediate with 2,5-dimethylphenylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution could result in a variety of functionalized chromene derivatives.

Scientific Research Applications

(2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-6-bromo-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, for example, can influence the compound’s reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H16BrN3O2S

Molecular Weight

454.3 g/mol

IUPAC Name

6-bromo-2-(2,5-dimethylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C21H16BrN3O2S/c1-12-3-4-13(2)17(9-12)24-20-16(19(26)25-21-23-7-8-28-21)11-14-10-15(22)5-6-18(14)27-20/h3-11H,1-2H3,(H,23,25,26)

InChI Key

VROJDPNJWAGJJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.